Reference: Abernathy, J. R., & Keeling, J. W. (1979). Efficacy and Rotational Crop Response to Levels and Dates of Dinitroaniline Herbicide Applications. Weed Science, 27(3), 312-317
3,5-Dinitrotoluene: is an environmental contaminant. Gas chromatography (GC) combined with various detectors (e.g., flame ionization detector, electron capture detector, mass spectrometry) is commonly used for its detection and quantification.
Reference: ATSDR. (2016). Technical Fact Sheet – Dinitrotoluene (DNT)
DNT hydrogenation to 2,4-toluenediamine (TDA) is essential for polyurethane production.
Reference: Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic … - MDPI
3,5-Dinitrotoluene is an aromatic nitro compound with the chemical formula C₇H₆N₂O₄. It is one of the isomers of dinitrotoluene, distinguished by the positions of the nitro groups on the toluene ring. Specifically, it features two nitro groups attached to the 3 and 5 positions of the methyl-substituted benzene ring. The compound appears as yellow rhombic needles and has a melting point of approximately 93 °C. It is soluble in organic solvents such as benzene, chloroform, diethyl ether, and ethanol, but exhibits only slight solubility in water .
There is no current research available on a specific mechanism of action for 3,5-DNT.
DNTs, including potentially 3,5-DNT, are generally considered toxic. Studies have shown they can be harmful to the liver and may cause oxidative stress []. They are also suspected carcinogens [].
Specific data on 3,5-DNT toxicity is limited due to its less common production. However, when handling any DNT, precautions like wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas are crucial [].
The biological activity of 3,5-dinitrotoluene has been studied primarily in the context of its environmental impact and toxicity. It is known to be moderately toxic to aquatic organisms and can affect soil microorganisms. Studies indicate that while it does not bioaccumulate significantly in animal tissues, it can be taken up by plants from contaminated soils. The compound's toxicity varies with soil properties and environmental conditions .
3,5-Dinitrotoluene is typically synthesized through the nitration of toluene using a mixture of concentrated nitric and sulfuric acids. This process involves:
What distinguishes 3,5-dinitrotoluene from its counterparts is primarily its specific arrangement of nitro groups which influences its reactivity profile and biological effects. Its unique properties make it particularly valuable in certain synthetic pathways while also presenting distinct environmental challenges compared to other dinitrotoluenes .
Research on 3,5-dinitrotoluene interactions focuses on its environmental persistence and degradation pathways. Studies have shown that it can react with hydroxyl radicals in the atmosphere, leading to its degradation over time. Additionally, its interaction with soil microorganisms can influence its breakdown and mobility in contaminated sites .
Acute Toxic;Health Hazard